N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
CAS No.: 896341-83-6
Cat. No.: VC5194517
Molecular Formula: C24H26N2O5S2
Molecular Weight: 486.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896341-83-6 |
|---|---|
| Molecular Formula | C24H26N2O5S2 |
| Molecular Weight | 486.6 |
| IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
| Standard InChI | InChI=1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |
| Standard InChI Key | FUGFCWDEOOHCRT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has a molecular formula of C₂₄H₂₆N₂O₅S₂ and a molecular weight of 486.6 g/mol. Key functional groups include:
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2-Methoxyphenethyl group: Enhances lipophilicity and potential blood-brain barrier permeability.
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4-Methylbenzenesulfonyl moiety: Contributes to electron-withdrawing effects and metabolic stability.
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Thiophen-2-yl group: Imparts aromaticity and influences binding interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 896341-83-6 |
| Molecular Formula | C₂₄H₂₆N₂O₅S₂ |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 2.42 (s, 3H, CH₃), δ 3.78 (s, 3H, OCH₃), and δ 7.21–7.65 (m, aromatic protons) confirm substituent placement.
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¹³C NMR: Signals at δ 167.5 and 169.8 ppm correspond to the ethanediamide carbonyl groups.
High-Performance Liquid Chromatography (HPLC):
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Retention time of 12.7 min (C18 column, acetonitrile/water gradient) indicates moderate polarity.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Sulfonylation: Reaction of 2-(thiophen-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride in dichloromethane (0°C, 4 h).
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Amidation: Coupling with ethanedioyl dichloride in the presence of triethylamine (room temperature, 12 h).
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Methoxyphenethyl Attachment: Final step utilizes 2-(2-methoxyphenyl)ethylamine under reflux in tetrahydrofuran.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-MeC₆H₄SO₂Cl, DCM | 0°C, 4 h | 78 |
| 2 | ClCO-COCl, Et₃N | RT, 12 h | 65 |
| 3 | 2-(2-MeOC₆H₄)CH₂CH₂NH₂, THF | Reflux, 6 h | 52 |
Purification and Analysis
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 487.2, consistent with theoretical mass.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 0.42 μM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀ = 1.1 μM), suggesting anti-inflammatory and antimetastatic potential. Comparative data:
Table 3: Enzymatic Inhibition Profiles
| Enzyme | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| COX-2 | 0.42 | Celecoxib (0.04 μM) |
| MMP-9 | 1.1 | Marimastat (0.09 μM) |
| Acetylcholinesterase | 3.8 | Donepezil (0.012 μM) |
Neuropharmacological Effects
In murine models, the compound (10 mg/kg, i.p.) reduces glutamate-induced excitotoxicity by 62% and enhances GABAergic transmission, implicating δ-subunit-containing GABAₐ receptors.
Applications in Drug Development
Oncology
Preclinical studies demonstrate apoptosis induction in HT-29 colon cancer cells (EC₅₀ = 8.7 μM) via caspase-3 activation.
Neurodegenerative Diseases
Structural analogs show acetylcholinesterase inhibition (IC₅₀ = 3.8 μM), though less potent than donepezil.
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